N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide is a compound with the molecular formula and a molecular weight of 409.5 g/mol. This compound is classified as a derivative of thienopyrazole, a class of heterocyclic compounds that have garnered interest for their potential medicinal properties, particularly in the fields of pharmacology and medicinal chemistry.
The synthesis of N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the provided sources, thienopyrazole derivatives are often synthesized through methods such as:
These methods often require careful control of reaction conditions to achieve high yields and purities, typically around 95%.
The molecular structure of N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide can be represented using various chemical notation systems:
InChI=1S/C22H23N3O3S/c1-4-28-17-10-8-16(9-11-17)22(26)23-21-18-12-29(27)13-19(18)24-25(21)20-7-5-6-14(2)15(20)3/h5-11H,4,12-13H2,1-3H3,(H,23,26)
CCOC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=CC(=C4C)C
These representations highlight the complex arrangement of atoms within the molecule, including multiple rings and functional groups that contribute to its chemical behavior and potential biological activity.
N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide can participate in various chemical reactions:
These reactions are significant for modifying the compound for specific applications or enhancing its biological activity.
The compound has a molecular weight of 409.5 g/mol and typically exhibits a purity level of around 95%. It is soluble in organic solvents commonly used in laboratory settings.
Key chemical properties include:
These properties are crucial for handling and storage during research applications.
N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide is primarily utilized in scientific research contexts. Potential applications include:
These applications highlight the relevance of this compound in advancing scientific knowledge and therapeutic strategies.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: